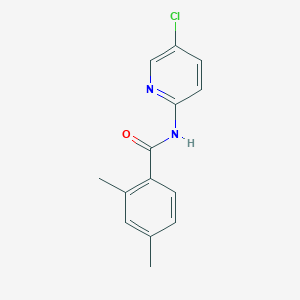![molecular formula C27H31N3O4 B244692 N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B244692.png)
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide, also known as Furosemide, is a widely used diuretic drug that is commonly used to treat edema and hypertension. Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle, leading to increased urine output and decreased fluid retention.
Mecanismo De Acción
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide works by inhibiting the Na+/K+/2Cl- cotransporter in the ascending limb of the loop of Henle, leading to increased excretion of sodium, chloride, and water in the urine. This results in decreased fluid retention and decreased blood pressure.
Biochemical and Physiological Effects:
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects, including increased urine output, decreased blood pressure, decreased plasma volume, and decreased extracellular fluid volume. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide has also been shown to decrease the reabsorption of calcium, magnesium, and potassium ions in the loop of Henle, leading to potential electrolyte imbalances.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide has several advantages for use in lab experiments, including its well-established mechanism of action and its ability to induce diuresis and alter electrolyte balance. However, N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide also has limitations, including its potential to cause electrolyte imbalances and its potential to interact with other drugs in experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide, including its potential use in the treatment of acute kidney injury and its potential to improve renal function in critically ill patients. Additionally, further research is needed to determine the optimal dosing and administration of N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide in various medical conditions, as well as its potential interactions with other drugs and its long-term effects on electrolyte balance.
Métodos De Síntesis
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 4-chloro-2-isopropyl-5-methylphenol with 4-(2-furoyl)piperazine to form 4-(2-furoyl)-1-piperazinyl-2-isopropyl-5-methylphenol. This intermediate compound is then reacted with 2-(2-chloroethoxy)acetic acid to form N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide has been extensively studied for its diuretic properties and its potential therapeutic applications in various medical conditions such as congestive heart failure, pulmonary edema, and liver cirrhosis. N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(2-isopropyl-5-methylphenoxy)acetamide has also been studied for its role in the treatment of acute kidney injury and its potential to improve renal function in critically ill patients.
Propiedades
Fórmula molecular |
C27H31N3O4 |
|---|---|
Peso molecular |
461.6 g/mol |
Nombre IUPAC |
N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C27H31N3O4/c1-19(2)23-11-6-20(3)17-25(23)34-18-26(31)28-21-7-9-22(10-8-21)29-12-14-30(15-13-29)27(32)24-5-4-16-33-24/h4-11,16-17,19H,12-15,18H2,1-3H3,(H,28,31) |
Clave InChI |
LFSGYUFGRUIFLV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B244610.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B244612.png)

![2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B244614.png)
![5-bromo-N-[2-(difluoromethoxy)phenyl]-2-methoxybenzamide](/img/structure/B244615.png)
![N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244616.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B244617.png)
![5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B244619.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-3-chloro-4-methoxybenzamide](/img/structure/B244620.png)
![2-chloro-N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B244623.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide](/img/structure/B244625.png)
![N-[4-(acetylamino)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B244628.png)
![N-[2-chloro-5-(propanoylamino)phenyl]pentanamide](/img/structure/B244629.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3-methoxybenzamide](/img/structure/B244631.png)